molecular formula C21H20N2O4 B1259024 propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate

propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate

Cat. No. B1259024
M. Wt: 364.4 g/mol
InChI Key: BVASLSKDOFWFFT-LKIKGXGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[3-(2-furanyl)prop-2-enylidene]-3-methyl-5-oxo-1-pyrazolyl]benzoic acid propan-2-yl ester is an isopropyl ester.

Scientific Research Applications

Catalytic Synthesis and Antioxidant Properties

  • Catalytic Synthesis and Antioxidant Activity : A study by Prabakaran, Manivarman, and Bharanidharan (2021) details the catalytic synthesis of chalcone derivatives, closely related to the compound . These derivatives exhibit potent antioxidant properties, suggesting a similar potential for propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate (Prabakaran, Manivarman, & Bharanidharan, 2021).

Antimicrobial and Antibacterial Activity

  • Molecular Docking and Antibacterial Activity : Khumar, Ezhilarasi, and Prabha (2018) conducted a study on pyrazole derivatives, which bear structural similarities to the compound . They found that these derivatives show promising antibacterial activity, indicating potential antimicrobial applications for propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate (Khumar, Ezhilarasi, & Prabha, 2018).

Photoinduced Direct Oxidative Annulation

  • Photoinduced Oxidative Annulation : Zhang et al. (2017) explored the photoinduced direct oxidative annulation of furan derivatives. This process could be relevant to the synthesis or functionalization of propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate, contributing to its potential applications in material science or organic synthesis (Zhang et al., 2017).

Synthesis and Reactivity in Chemical Studies

  • Synthesis and Electrophilic Substitution Reactions : Aleksandrov and El’chaninov (2017) researched the synthesis and reactivity of benzothiazole derivatives, including furan-2-yl compounds. Their work on electrophilic substitution reactions and synthesis methods could inform approaches to manipulating and utilizing propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate in chemical research (Aleksandrov & El’chaninov, 2017).

Potential in Antitumor Agents

  • Antitumor Agent Design : Matiichuk et al. (2020) investigated the synthesis of derivatives of benzothiazol-2-yl)furan-2-carbaldehyde for potential application as antitumor agents. This research indicates the possibility of propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate being used in the development of new antitumor drugs (Matiichuk et al., 2020).

properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate

InChI

InChI=1S/C21H20N2O4/c1-14(2)27-21(25)16-9-11-17(12-10-16)23-20(24)19(15(3)22-23)8-4-6-18-7-5-13-26-18/h4-14H,1-3H3/b6-4+,19-8+

InChI Key

BVASLSKDOFWFFT-LKIKGXGASA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C=C/C2=CC=CO2)C3=CC=C(C=C3)C(=O)OC(C)C

Canonical SMILES

CC1=NN(C(=O)C1=CC=CC2=CC=CO2)C3=CC=C(C=C3)C(=O)OC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate
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propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate
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propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate
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propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate
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propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate
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propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate

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